molecular formula C14H8Cl2N2 B11847774 2-(2,5-Dichlorophenyl)quinazoline

2-(2,5-Dichlorophenyl)quinazoline

Cat. No.: B11847774
M. Wt: 275.1 g/mol
InChI Key: YDAQLOOQZWVXEU-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dichlorophenyl group in this compound enhances its chemical properties, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)quinazoline typically involves the reaction of 2,5-dichloroaniline with anthranilic acid or its derivatives under specific conditions. One common method is the cyclization of 2,5-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)quinazoline is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)quinazoline

InChI

InChI=1S/C14H8Cl2N2/c15-10-5-6-12(16)11(7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H

InChI Key

YDAQLOOQZWVXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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